Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Significance of Imidazo[1,2-a]pyridines in Chemical and Biological Research
Imidazo[1,2-a]pyridines are a cornerstone in the development of new therapeutic agents, demonstrating a remarkable spectrum of pharmacological properties. nih.govresearchgate.net Their structural diversity and role in biological systems have made them a focal point in both natural and synthetic organic chemistry. bio-conferences.orgresearchgate.net The core structure is present in several commercially available drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). nih.govrsc.org
The significance of this class of compounds stems from their diverse biological activities, which are summarized in the table below.
| Biological Activity | Description |
| Anticancer | Derivatives have shown potent activity against various cancer cell lines and have been investigated as covalent inhibitors for targets like KRAS G12C. researchgate.netrsc.org |
| Antituberculosis | Certain imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgrsc.org Telacebec (Q203) is a notable clinical candidate from this class. nih.gov |
| Antimicrobial | The scaffold shows broad-spectrum antibacterial and antifungal properties. researchgate.netmdpi.com |
| Antiviral | Research has indicated potential antiviral activity against viruses such as HIV and hepatitis C. researchgate.netnih.gov |
| Anti-inflammatory | Many derivatives have been identified as possessing anti-inflammatory properties. researchgate.netnih.gov |
| Other Activities | The class also includes compounds with anticonvulsant, analgesic, antiprotozoal, and anthelmintic activities. nih.govresearchgate.net |
Historical Context of Imidazo[1,2-a]pyridine (B132010) Synthesis and Applications
The synthesis of imidazo[1,2-a]pyridines has a rich history, with continuous development of new and more efficient methodologies. The foundational method for synthesizing this scaffold was reported by Tschitschibabin in 1925, which involved the reaction of 2-aminopyridine (B139424) with α-halocarbonyl compounds. bio-conferences.org This reaction, often referred to as the Tschitschibabin reaction, initially produced modest yields but was later improved by the addition of a base to allow for milder reaction conditions. bio-conferences.org
Over the decades, synthetic strategies have evolved significantly. Key developments include:
Multicomponent Reactions: Three-component coupling reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the efficient synthesis of diverse derivatives in a single step. rsc.orgacs.org
Metal-Catalyzed Reactions: Transition metals, particularly copper, are widely used to catalyze various cyclization and coupling reactions, leading to higher yields and broader substrate scope. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation has enabled rapid and efficient synthesis, often aligning with the principles of green chemistry by reducing reaction times and solvent usage. researchgate.netresearchgate.net
C-H Functionalization: Modern methods focus on the direct functionalization of C-H bonds, providing a powerful tool for creating libraries of complex molecules. researchgate.net
These advancements have not only facilitated easier access to this important scaffold but have also expanded its application in materials science, where derivatives are used in the production of dispersed dyes. researchgate.net
Overview of Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate within the Class
This compound is a specific derivative within the broader imidazo[1,2-a]pyridine family. Its chemical structure features the core bicyclic system with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.
Compound Properties:
| Property | Value |
| CAS Number | 196880-15-6 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
While extensive research has been conducted on the imidazo[1,2-a]pyridine scaffold, detailed studies specifically focusing on this compound are limited in publicly available literature. Much of the available data pertains to isomers or similarly substituted analogues. For instance, the crystal structure of a related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, has been reported, synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate. nih.gov This highlights the synthetic accessibility of the core structure but does not provide direct information on the 3-carboxylate isomer.
Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound
The current research landscape reveals a significant focus on the imidazo[1,2-a]pyridine core and its derivatives, driven by their proven pharmacological potential. However, a specific and thorough investigation into this compound is not prominently featured in the existing body of scientific literature.
The primary knowledge gaps include:
Validated Synthesis: While general methods for synthesizing 3-carboxy-imidazo[1,2-a]pyridines exist, a detailed and optimized synthetic protocol specifically for this compound is not well-documented.
Biological Activity: There is a lack of published data on the specific biological and pharmacological activities of this compound. Screening against various biological targets (e.g., enzymes, receptors, microbial strains) is necessary to understand its potential therapeutic value.
Physicochemical Properties: Comprehensive characterization of its physical and chemical properties, such as solubility, stability, and spectroscopic data, is not readily available.
Structure-Activity Relationship (SAR): Without biological data, its contribution to the broader SAR understanding of the imidazo[1,2-a]pyridine class remains unknown. Understanding how the 5-methyl and 3-ethyl-carboxylate substituents influence activity is a key area for future research.
The scarcity of specific information on this compound presents an opportunity for future research to explore its synthesis, characterize its properties, and evaluate its biological potential, thereby filling a distinct gap in the extensive field of imidazo[1,2-a]pyridine chemistry.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMUQVAOZYUVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Methylimidazo 1,2 a Pyridine 3 Carboxylate
Classical Synthetic Routes and Their Evolution
The foundational methods for constructing the imidazo[1,2-a]pyridine (B132010) scaffold have been known for over a century and typically involve the condensation of a pyridine derivative with a suitable three-carbon synthon.
Condensation Reactions (e.g., 2-Aminopyridines with α-Halocarbonyl Compounds)
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. This approach, a variation of the Tschitschibabin reaction, directly leads to the formation of the fused bicyclic system. e3s-conferences.org In the context of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, this would involve the reaction of 6-methyl-2-aminopyridine with an ethyl 2-halo-3-oxobutanoate.
Initially, these reactions were often conducted at high temperatures in the absence of a solvent or in high-boiling point solvents. e3s-conferences.org Over time, refinements included the use of a base, such as sodium bicarbonate, to facilitate the reaction under milder conditions, leading to improved yields. e3s-conferences.org A significant evolution in this classical approach has been the move towards catalyst- and solvent-free conditions, often accelerated by microwave irradiation, which not only enhances the reaction rate but also aligns with the principles of green chemistry. scielo.br For instance, the reaction of various 2-aminopyridines with α-haloketones has been shown to proceed efficiently at 60°C without any catalyst or solvent, affording the desired products in good to excellent yields. scielo.br
Reaction Mechanisms of Precursor Formation and Cyclization
The mechanism of this classical condensation reaction is a two-step process. The first step involves the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of a pyridinium salt intermediate. The exocyclic amino group then acts as an internal nucleophile, attacking the carbonyl carbon in an intramolecular condensation reaction. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Modern and Sustainable Synthetic Approaches
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of several modern approaches for the synthesis of this compound and its derivatives.
Catalytic Strategies (e.g., Metal-catalyzed, Organocatalytic)
Catalysis has played a pivotal role in the modernization of imidazo[1,2-a]pyridine synthesis. A variety of metal catalysts, including copper, iron, and palladium, have been employed to facilitate these transformations, often enabling reactions under milder conditions and with a broader substrate scope.
Copper-catalyzed reactions have been particularly prominent. For instance, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed, which is compatible with a wide range of functional groups. organic-chemistry.org Iron-catalyzed denitration reactions of aminopyridines with 2-methyl-nitroolefins also provide a simple and inexpensive route to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org
Organocatalysis has also emerged as a powerful tool. The combination of flavin and iodine has been shown to catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This dual catalytic system can also be applied to one-pot, three-step syntheses, further enhancing the efficiency of the process. organic-chemistry.org
Table 1: Comparison of Catalytic Strategies for Imidazo[1,2-a]pyridine Synthesis
| Catalyst System | Reactants | Key Features | Yields | Reference |
|---|---|---|---|---|
| CuI | 2-Aminopyridines, Acetophenones | Aerobic oxidation, broad functional group tolerance | Good | organic-chemistry.org |
| FeCl3 | Aminopyridines, 2-Methyl-nitroolefins | Simple, inexpensive, denitration reaction | Good | organic-chemistry.org |
| Flavin/Iodine | 2-Aminopyridines, Ketones | Organocatalytic, aerobic oxidation | Good | organic-chemistry.org |
| Y(OTf)3 | Imidazo[1,2-a]pyridines, Aldehydes, Amines | Three-component, C3-alkylation | Moderate to Good | mdpi.com |
Green Chemistry Principles in Synthesis (e.g., Solvent-free, Microwave-assisted, Aqueous Media)
The principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines, aiming to reduce waste, energy consumption, and the use of hazardous substances.
Solvent-free synthesis offers a significant environmental advantage. The condensation of 2-aminopyridines with α-bromoketones has been successfully achieved under solvent- and catalyst-free conditions using microwave irradiation, resulting in high yields and a simple work-up procedure. dntb.gov.uarsc.org This approach is not only environmentally benign but also fast and efficient. dntb.gov.ua
Microwave-assisted synthesis has been widely adopted to accelerate reaction rates and improve yields. For example, the reaction of aromatic ketones with N-bromosuccinimide and 2-aminopyridines in lemon juice as a natural acid catalyst and solvent under microwave irradiation provides a rapid and efficient route to imidazo[1,2-a]pyridines. benthamdirect.com Microwave irradiation has also been utilized in catalyst-free annulation reactions in green solvents like a mixture of water and isopropanol, affording excellent yields in very short reaction times. acs.org
Aqueous media is another cornerstone of green synthesis. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions. rsc.org The NaOH-promoted cycloisomerizations of N-propargylpyridiniums give quantitative yields in a matter of minutes on a gram scale. rsc.org Furthermore, an efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)–ascorbate catalyzed A3-coupling reaction in aqueous micellar media. acs.org
Table 2: Green Synthetic Approaches to Imidazo[1,2-a]pyridines
| Method | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Solvent-free, Microwave-assisted | 2-Aminopyridines, α-Bromoketones | No catalyst | Minutes | Good to Excellent | dntb.gov.ua |
| Microwave-assisted, Aqueous | 2-Aminopyridines, Phenacylbromides | Water, 300W | Minutes | Good to Excellent | iosrjournals.org |
| Aqueous, Metal-free | N-Propargylpyridiniums | NaOH, Ambient temperature | Minutes | Quantitative | rsc.org |
| Aqueous Micellar Media | 2-Aminopyridines, Aldehydes, Phenylacetylene | Cu(II)-Ascorbate, SDS | Not specified | Good to Excellent | acs.org |
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.
The Groebke–Blackburn–Bienaymé reaction is a prominent example of a three-component reaction that combines a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo-fused heterocycles. This reaction has been adapted for the synthesis of a variety of imidazo[1,2-a]pyridines. One-pot syntheses combining the Groebke–Blackburn–Bienaymé reaction with a subsequent Cu-catalyzed azide-alkyne cycloaddition (CuAAC), assisted by microwave irradiation, have been developed to create more complex bis-heterocyclic systems. mdpi.com
Another notable multicomponent approach involves the reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt. This A3-coupling reaction followed by cyclization provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. A green and efficient version of this reaction has been developed using a Cu(II)-ascorbate catalyst in an aqueous micellar medium. acs.org Furthermore, a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)3, has been developed for the C3-alkylation of the pre-formed imidazo[1,2-a]pyridine ring. mdpi.com
Table 3: Multicomponent Reactions for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Yb(OTf)3, Microwave | 3-Aminoimidazo[1,2-a]pyridines | beilstein-journals.org |
| A3-Coupling/Cyclization | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Cu(II)-Ascorbate, Aqueous Micellar Media | 2,3-Disubstituted Imidazo[1,2-a]pyridines | acs.org |
| Aza-Friedel–Crafts Reaction | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)3 | C3-Alkylated Imidazo[1,2-a]pyridines | mdpi.com |
| One-pot GBBR/CuAAC | 2-Azidobenzaldehyde, 2-Aminopyridine, Isocyanide, Alkyne | NH4Cl, CuI, Microwave | Imidazo[1,2-a]pyridine-1,2,3-triazoles | mdpi.com |
Optimization of Reaction Conditions and Yields
The synthesis of this compound is typically achieved through the cyclocondensation reaction of 6-methylpyridin-2-amine with a suitable three-carbon building block. A common and effective method involves the use of ethyl 2-chloro-3-oxobutanoate. The optimization of this reaction is crucial for maximizing the yield and purity of the final product.
Key parameters that are often optimized include the choice of solvent, the nature of the base, the reaction temperature, and the reaction time. Solvents such as ethanol, dimethylformamide (DMF), and dioxane are frequently employed. The selection of the base is critical, with inorganic bases like sodium bicarbonate and potassium carbonate, or organic bases such as triethylamine, often being screened to find the optimal conditions. The reaction temperature can significantly influence the rate of reaction and the formation of byproducts, with temperatures typically ranging from room temperature to reflux.
For the related synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate, a two-step, one-pot procedure has been developed. ias.ac.in This involves the initial reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with ethyl bromoacetate. The optimization of the second step of this process revealed that using 1.5 equivalents of sodium bicarbonate in DMF at 85°C provided the highest yield of 83%. ias.ac.in While this is for an analogue without the 5-methyl group, these conditions provide a valuable starting point for the optimization of the synthesis of this compound.
Below is an interactive data table summarizing typical reaction conditions that could be optimized for the synthesis of the target compound based on analogous reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | DMF | Dioxane |
| Base | NaHCO₃ | K₂CO₃ | Triethylamine |
| Temperature | Room Temp | 85 °C | Reflux |
| Time | 12 h | 6 h | 24 h |
This table represents a hypothetical optimization matrix based on common conditions for similar reactions.
Regioselectivity and Stereoselectivity in Synthesis
A significant challenge in the synthesis of substituted imidazo[1,2-a]pyridines is controlling the regioselectivity. When an unsymmetrically substituted 2-aminopyridine, such as 6-methylpyridin-2-amine, is reacted with a reagent that can potentially lead to the formation of either a 2- or 3-substituted product, a mixture of isomers can be obtained.
The reaction of 6-methylpyridin-2-amine with a reagent like ethyl 3-bromo-2-oxopropionate has been reported to yield the corresponding ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. abovchem.com To achieve the desired 3-carboxylate isomer, a different synthetic strategy is necessary. One approach is to use a reagent that inherently directs the carboxylate group to the 3-position. For instance, the reaction of a 2-aminopyridine with diethyl 2-(ethoxymethylene)malonate can lead to the formation of a 3-ethoxycarbonyl-imidazo[1,2-a]pyridine derivative. The reaction proceeds through an initial Michael addition of the exocyclic amino group to the electron-deficient alkene, followed by an intramolecular cyclization and subsequent elimination.
The regioselectivity of the cyclization step is governed by the relative nucleophilicity of the endocyclic and exocyclic nitrogen atoms of the 2-aminopyridine and the nature of the electrophilic partner. In the case of 6-methylpyridin-2-amine, the electronic effect of the methyl group can influence the nucleophilicity of the ring nitrogen, potentially impacting the regiochemical outcome of the cyclization.
As this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, if this core were to be incorporated into a larger, chiral molecule, the stereochemical outcome of subsequent reactions would be a critical consideration.
Total Synthesis Strategies for Complex Analogues Containing the Core
The 5-methylimidazo[1,2-a]pyridine-3-carboxylate core is a valuable scaffold for the development of more complex, biologically active molecules. Total synthesis strategies for such analogues often involve the initial construction of this core, followed by further functionalization.
One common strategy is to utilize the reactivity of the imidazo[1,2-a]pyridine ring system, particularly at the C-2 and C-3 positions, for further elaboration. For example, if a different substituent is desired at the 3-position, the ethyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to generate a library of amide or ester analogues.
Furthermore, multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity around the imidazo[1,2-a]pyridine core. For instance, a three-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) can be used to introduce diverse substituents at the 3-amino position. While this would require a pre-functionalized starting material, it highlights a powerful strategy for analogue synthesis.
The development of one-pot procedures is also a key aspect of modern synthetic strategies. A one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines has been reported, which could be adapted for the synthesis of complex analogues of the target compound. ias.ac.in Such strategies improve efficiency by reducing the number of purification steps and minimizing waste.
The exploration of these synthetic strategies allows for the generation of a wide array of complex molecules built upon the this compound framework, facilitating the exploration of their structure-activity relationships in the pursuit of new therapeutic agents.
Chemical Reactivity and Derivatization of Ethyl 5 Methylimidazo 1,2 a Pyridine 3 Carboxylate
Functional Group Transformations on the Ester and Pyridine Moiety
The ethyl ester and the pyridine moiety of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate offer multiple avenues for functional group transformations, allowing for the introduction of diverse chemical entities.
One of the most common transformations of the ethyl ester at the C3 position is its conversion into amides and hydrazides. For instance, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a close analog, can be readily converted to the corresponding carboxylic acid hydrazide by refluxing with hydrazine hydrate in ethanol. nih.govresearchgate.net This hydrazide can then serve as a precursor for the synthesis of more complex heterocyclic systems like thiazolidines and spirothiazolidines. nih.govresearchgate.net
Similarly, hydrolysis of the ester group to the corresponding carboxylic acid is a straightforward transformation, typically achieved by treatment with a base such as lithium hydroxide or sodium hydroxide. nih.gov The resulting carboxylic acid is a key intermediate for the synthesis of various amide derivatives through coupling reactions with different amines.
While transformations on the pyridine moiety of the parent compound are less common, the imidazo[1,2-a]pyridine (B132010) ring system can undergo modifications. For example, N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents, which can influence the electronic properties and subsequent reactivity of the entire heterocyclic system.
Electrophilic and Nucleophilic Reactions
The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the existing substituents. The imidazole part of the ring system is generally more reactive towards electrophiles than the pyridine part.
Electrophilic substitution reactions, such as halogenation, preferentially occur at the C3 position of the imidazo[1,2-a]pyridine ring. However, since this position is already substituted in the title compound, electrophilic attack is directed to other positions. A highly efficient method for the regioselective halogenation of imidazo[1,2-a]pyridines at the C3 position using sodium chlorite or bromite as the halogen source has been developed. researchgate.net For substrates where the C3 position is blocked, functionalization at other positions, such as C5, C7, or C8, can be achieved, depending on the reaction conditions and the directing effects of the substituents.
The imidazole ring is generally susceptible to electrophilic attack at the C2, C4, and C5 positions. globalresearchonline.net The 5-methyl group in the title compound is an electron-donating group, which further activates the pyridine ring for electrophilic substitution. The 3-ethyl carboxylate group, being an electron-withdrawing group, deactivates the imidazole ring towards electrophilic attack.
Nucleophilic substitution reactions on the imidazo[1,2-a]pyridine ring are less common and typically require the presence of a good leaving group, such as a halogen, or activation of the ring by N-oxidation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used for the derivatization of imidazo[1,2-a]pyridines.
Suzuki-Miyaura cross-coupling is a widely used method for the arylation of imidazo[1,2-a]pyridines. This reaction typically involves the coupling of a halogenated imidazo[1,2-a]pyridine with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov For instance, 3-bromoimidazo[1,2-a]pyridines can be efficiently coupled with phenylboronic acid to yield 3-phenylimidazo[1,2-a]pyridines. researchgate.net To apply this methodology to this compound, prior halogenation at a suitable position on the pyridine ring would be necessary. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions has also been reported. nih.govrsc.org
Direct C-H arylation offers an alternative, more atom-economical approach that avoids the pre-functionalization step. A photochemical, transition-metal-free method for the regioselective C-H arylation of imidazo[1,2-a]pyridine derivatives at the C3 position using chlorophyll as a biocatalyst and diazonium salts has been developed. rsc.org However, for the title compound, C-H arylation would be directed to other positions on the ring.
C-H Functionalization Strategies (e.g., Radical Reactions, Visible Light-Induced)
Direct C-H functionalization has emerged as a powerful strategy for the derivatization of imidazo[1,2-a]pyridines, offering a more efficient and environmentally friendly alternative to traditional cross-coupling methods. researchgate.netdntb.gov.ua These reactions are often mediated by transition metals, photoredox catalysts, or proceed through radical pathways. rsc.org
Visible light-induced C-H functionalization has gained significant attention in recent years. mdpi.comnih.gov A variety of functional groups, including alkyl, aryl, acyl, and trifluoromethyl groups, can be introduced at the C3 position of the imidazo[1,2-a]pyridine ring under mild reaction conditions. For this compound, these functionalizations would target the C-H bonds on the pyridine ring, with the regioselectivity being influenced by the electronic and steric properties of the existing substituents.
Radical reactions also play a crucial role in the functionalization of imidazo[1,2-a]pyridines. rsc.org For example, the Minisci reaction allows for the introduction of alkyl groups onto the electron-deficient pyridine ring. The reactivity and regioselectivity of these radical reactions are highly dependent on the nature of the radical species and the substitution pattern of the imidazo[1,2-a]pyridine core.
Interestingly, a study on the visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines noted that 5-methyl-2-phenylimidazo[1,2-a]pyridine was not a suitable substrate for the reaction, suggesting that the 5-methyl group may have a deactivating or sterically hindering effect under certain reaction conditions. mdpi.comnih.gov
Heterocycle Annulation and Ring Modifications
The imidazo[1,2-a]pyridine scaffold can be used as a building block for the construction of more complex, fused heterocyclic systems. These reactions, often involving cycloadditions or condensation reactions, can lead to novel molecular architectures with potentially interesting biological activities.
One example is the one-pot, three-component synthesis of tetracyclic fused imidazo[1,2-a]pyridines from 2-aminopyridines, isatins, and isocyanides. nih.gov This reaction proceeds through a Groebke–Blackburn–Bienaymé reaction followed by a retro-aza-ene reaction and subsequent intramolecular cyclization. While this specific reaction has not been reported for this compound, it highlights the potential of the imidazo[1,2-a]pyridine core to participate in multicomponent reactions to build complex polycyclic systems.
Ring modification of the pyridine moiety is also possible. For example, ring-opening and rearrangement reactions can be induced under specific conditions, leading to the formation of different heterocyclic systems.
Synthesis of Analogues and Derivatives
A wide variety of analogues and derivatives of this compound have been synthesized to explore their structure-activity relationships for various biological targets. These modifications often target the ester group at the C3 position and the substituents on the pyridine ring.
As mentioned previously, the ethyl ester can be readily converted into a variety of amides by first hydrolyzing it to the carboxylic acid and then coupling with a range of amines. nih.gov This approach has been used to synthesize a series of imidazo[1,2-a]pyridine-3-carboxamides, which have been evaluated for their antimycobacterial activity. nih.gov
The ester can also be converted to a carbohydrazide, which can then be used to synthesize other derivatives. For example, 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. nih.gov These carbohydrazides can be further reacted with ketones to form hydrazones, which can then be cyclized to form thiazolidines and spiro compounds. nih.govresearchgate.net
The following table summarizes some of the synthesized analogues and derivatives of imidazo[1,2-a]pyridine-3-carboxylates:
| Parent Compound | Reagent(s) | Product | Reference(s) |
| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | Hydrazine hydrate | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | nih.govresearchgate.net |
| Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | NaOH | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | nih.gov |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | Various amines, coupling agents | 2-Methylimidazo[1,2-a]pyridine-3-carboxamides | nih.gov |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | Ketones | Hydrazones | nih.govresearchgate.net |
| Hydrazones | Thioglycolic acid | Thiazolidinones | nih.govresearchgate.net |
Structure-Reactivity Relationships within the Compound Class
The reactivity of the imidazo[1,2-a]pyridine ring system is significantly influenced by the nature and position of its substituents. In this compound, the 5-methyl group and the 3-ethyl carboxylate group have opposing electronic effects, which leads to a nuanced reactivity profile.
The 5-methyl group is an electron-donating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, the 3-ethyl carboxylate group is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution. This deactivation of the C3 position, which is typically the most reactive site in unsubstituted imidazo[1,2-a]pyridines, directs electrophilic attack to other positions on the ring.
The steric bulk of the substituents can also play a role in determining the regioselectivity of reactions. The 5-methyl group can sterically hinder attack at the C5 and C6 positions, potentially favoring substitution at C7 or C8.
A notable example of the influence of the 5-methyl group on reactivity was observed in a study on the visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines. It was found that 5-methyl-2-phenylimidazo[1,2-a]pyridine was not a suitable substrate for this reaction, suggesting that the methyl group at the 5-position may electronically or sterically disfavor the reaction. mdpi.comnih.gov
The presence of a directing group can override the inherent reactivity of the imidazo[1,2-a]pyridine ring. For example, the introduction of a carboxamide group at the C3 position can direct Rh(III)-catalyzed C-H activation to the C2 and C5 positions. rsc.org
Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Methylimidazo 1,2 a Pyridine 3 Carboxylate
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis in the Solid State
In the solid state, the conformation of the imidazo[1,2-a]pyridine (B132010) ring system is a critical determinant of its crystal packing and intermolecular interactions. X-ray crystallography studies on analogous compounds, such as Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate, provide valuable information. In this related molecule, the fused six-membered pyridine and five-membered imidazole rings are individually almost planar. nih.gov The dihedral angle between the planes of these two rings is minimal, indicating a high degree of coplanarity for the entire bicyclic system. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate. The spectrum displays characteristic absorption bands corresponding to the vibrations of its specific structural components.
The presence of the unsaturated C-H bonds in the pyridine ring is confirmed by stretching vibrations observed near 3100 cm⁻¹. nih.gov The C-H bending vibrations for the aromatic system are typically found at lower wavenumbers, around 750 cm⁻¹. nih.gov The stretching vibrations for the C-C bonds within the aromatic rings appear at approximately 1600 and 1450 cm⁻¹. nih.gov
The imidazole portion of the molecule gives rise to distinct peaks, with C-N stretching bands appearing around 1370 cm⁻¹ and 1200 cm⁻¹. nih.gov The ester functional group is readily identified by a strong carbonyl (C=O) stretching band. For similar ester-containing heterocyclic compounds, this peak is typically observed in the region of 1670-1741 cm⁻¹. nih.govmdpi.com
The table below summarizes the expected IR absorption bands for this compound based on data from analogous structures.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretching | ~3100 | nih.gov |
| Carbonyl (Ester) | C=O Stretching | 1670 - 1741 | nih.govmdpi.com |
| Aromatic C=C | Stretching | ~1600, ~1450 | nih.gov |
| Imidazole C-N | Stretching | ~1370, ~1200 | nih.gov |
| Aromatic C-H | Out-of-plane Bending | ~750 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound are characterized by UV-Vis spectroscopy. The spectrum is dominated by transitions within the π-conjugated bicyclic system. Imidazo[1,2-a]pyridine derivatives typically exhibit two main absorption bands in the UV region. nih.gov
The first, more intense band is found at shorter wavelengths, generally between 250 and 280 nm. nih.govijrpr.comresearchgate.net This absorption is attributed to a spin-allowed π–π* transition involving the entire delocalized electron system of the imidazo[1,2-a]pyridine core. nih.govresearchgate.net
A second, broader, and less intense band often appears at longer wavelengths, typically in the range of 315 to 330 nm. nih.govresearchgate.net This band is considered to be a convolution of electronic transitions, including both π–π* and intramolecular charge-transfer (ICT) character. nih.govresearchgate.net The presence of substituents on the imidazo[1,2-a]pyridine ring system can influence the precise wavelength and intensity of these absorption maxima. Electron-donating groups tend to improve luminescence performance, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com
The electronic transitions for this class of compounds are summarized in the table below.
| Wavelength Region (nm) | Transition Type | Description | Reference |
| ~250 - 280 | π–π | Intense absorption involving the π-conjugated system of the entire molecule. | nih.govijrpr.comresearchgate.net |
| ~315 - 330 | π–π / ICT | Broader, less intense absorption with mixed π–π* and intramolecular charge-transfer character. | nih.govresearchgate.net |
Computational and Theoretical Investigations of Ethyl 5 Methylimidazo 1,2 a Pyridine 3 Carboxylate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of imidazo[1,2-a]pyridine (B132010) derivatives. nih.govresearchgate.net These methods allow for the determination of optimized molecular geometries and the prediction of various chemical properties. nih.gov For instance, DFT calculations on related imidazo[1,2-a]pyridine structures have been performed using the B3LYP functional with basis sets like 6-311G++(d,p), which provides a good balance between computational cost and accuracy for predicting geometries and electronic properties. acs.orgnih.gov
Electronic Structure and Molecular Orbital Analysis (e.g., FMO, MEP)
The electronic characteristics of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic charge mobility and chemical reactivity. nih.gov The HOMO energy level is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key parameter for assessing molecular stability and reactivity. acs.org For the broader class of imidazo[1,2-a]pyridine derivatives, DFT studies have shown that these orbitals are typically delocalized over the fused ring system. acs.orgacs.org
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum calculations. MEP analysis visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological receptors and other chemical species.
| Computational Parameter | Description | Typical Application for Imidazo[1,2-a]pyridines |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates propensity to donate electrons in reactions. nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates ability to accept electrons. nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. acs.org |
| MEP Analysis | Maps the electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack. nih.gov |
Spectroscopic Property Prediction (NMR, UV-Vis)
DFT calculations are widely used to predict spectroscopic data, which serves as a means to validate synthesized structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Theoretical predictions for related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown good agreement with experimental NMR data, confirming structural assignments. nih.gov
Similarly, electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT) calculations. nih.govresearchgate.net These computations help to understand the nature of electronic transitions, such as π–π* transitions, which are characteristic of conjugated systems like the imidazo[1,2-a]pyridine core. nih.gov For related fluorophores, TD-DFT has successfully predicted absorption maxima corresponding to these transitions. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is particularly useful for studying its interaction with biological macromolecules. openpharmaceuticalsciencesjournal.com For analogues of the imidazo[1,2-a]pyridine class, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. openpharmaceuticalsciencesjournal.comresearchgate.net Typically performed using software packages like Desmond with force fields such as OPLS-2005, these simulations monitor the complex's stability under physiological conditions. openpharmaceuticalsciencesjournal.com Key parameters like the root-mean-square deviation (RMSD) of the ligand and protein are analyzed to confirm that the binding pose is stable over the simulation period, which can range from nanoseconds to microseconds. openpharmaceuticalsciencesjournal.com For example, a 1.2 ns simulation was used to evaluate the stability of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue in the active site of its target protein. openpharmaceuticalsciencesjournal.comresearchgate.net
Docking Studies for Target Binding Prediction
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding structure-activity relationships (SAR). nih.gov For the imidazo[1,2-a]pyridine scaffold, docking studies have explored binding to various targets, including enzymes implicated in cancer and infectious diseases. openpharmaceuticalsciencesjournal.comresearchgate.net
Studies on closely related imidazo[1,2-a]pyridine-3-carboxamide analogues have identified pantothenate synthetase as a potential target for antitubercular activity. openpharmaceuticalsciencesjournal.comresearchgate.net Docking of these compounds into the enzyme's active site revealed key hydrogen bonding interactions with amino acid residues like Gly158, Met195, and Pro38, as well as pi-cation interactions. openpharmaceuticalsciencesjournal.comresearchgate.net Other research has investigated imidazo[1,2-a]pyridine derivatives as potential inhibitors of targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is involved in angiogenesis. nih.gov
| Potential Protein Target | Therapeutic Area | Key Interacting Residues for Analogues |
| Pantothenate Synthetase | Tuberculosis | Gly158, Met195, Pro38 openpharmaceuticalsciencesjournal.comresearchgate.net |
| Oxidoreductase | Breast Cancer | His 222, Tyr 216, Lys 270 researchgate.net |
| KRAS G12C | Cancer | Cys12 rsc.org |
| STAT3 / NF-κB | Inflammation/Cancer | Not specified nih.gov |
| VEGFR2 | Cancer (Angiogenesis) | Not specified nih.gov |
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. openpharmaceuticalsciencesjournal.com For imidazo[1,2-a]pyridine-3-carboxamide analogues, atom-based 3D-QSAR models have been developed to understand the structural requirements for antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net
In one such study, a 3D-QSAR model was generated for a training set of 27 compounds and validated with a test set of 11 compounds. openpharmaceuticalsciencesjournal.comresearchgate.net The model showed strong predictive power, with a high correlation coefficient (R² = 0.9181) for the training set and a good cross-validation correlation coefficient (Q² = 0.6745) for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net Such models are invaluable for predicting the activity of newly designed derivatives and for guiding the optimization of lead compounds to enhance their therapeutic potency. openpharmaceuticalsciencesjournal.com
Reaction Pathway and Transition State Analysis
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. While specific studies on the reaction pathways for Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate were not found, the general methodology is well-established.
DFT calculations can be used to locate the geometry of transition states and calculate the activation energy barriers of a reaction. This provides deep insights into reaction kinetics and selectivity. For example, a plausible mechanism for the C3-alkylation of imidazo[1,2-a]pyridines involves the formation of an iminium ion intermediate, which then undergoes a nucleophilic attack by the imidazo[1,2-a]pyridine ring. mdpi.com Computational analysis of such a pathway would involve calculating the energies of all species involved to determine the most favorable route. This type of analysis is crucial for optimizing reaction conditions and understanding the formation of different products. mdpi.com
Conformational Analysis
A study involving both X-ray diffraction and Density Functional Theory (DFT) calculations was conducted on ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate to elucidate its three-dimensional structure and conformational preferences. tandfonline.com The results from this study are particularly relevant for understanding the orientation of the ethyl carboxylate group at the 3-position of the imidazo[1,2-a]pyridine core, a key structural feature of the title compound.
The theoretical calculations revealed the presence of two stable conformers for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, designated as A1 and A2. tandfonline.com The primary distinction between these two conformers lies in the orientation of the ethyl group of the carboxylate moiety. The potential energy surface of the molecule was scanned by rotating the carbonyl group around the C6–C12 bond, which confirmed the existence of these two relatively stable conformations. tandfonline.com The calculated population distribution between these two conformers is presented in the table below.
| Conformer | Relative Population (%) |
|---|---|
| A1 | 68.74 |
| A2 | 31.26 |
The conformational analysis further established a strong correlation between the computationally optimized molecular structure and the experimentally determined crystal structure from single-crystal X-ray diffraction. tandfonline.com This consistency underscores the reliability of the DFT approach for predicting the geometric parameters of this heterocyclic system. The key findings from the comparative structural analysis are summarized in the table below.
| Finding | Methodology |
|---|---|
| Identification of two stable conformers (A1 and A2) | Density Functional Theory (DFT) |
| The molecular structure optimized by DFT is consistent with the crystal structure | Comparison of DFT and X-ray Diffraction Data |
In addition to the conformational analysis, the study on the analogue compound also explored other molecular properties, such as the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), to shed light on its chemical reactivity and stability. tandfonline.com The hardness of the molecule was calculated to be 2.4081 eV. tandfonline.com While these properties were determined for the 2-ethyl analogue, they provide a valuable theoretical framework for understanding the electronic characteristics of the imidazo[1,2-a]pyridine scaffold present in this compound.
Biological Activities and Mechanistic Insights of Ethyl 5 Methylimidazo 1,2 a Pyridine 3 Carboxylate and Analogues
In Vitro Enzyme Inhibition and Activation Studies (e.g., QcrB inhibition)
The primary target identified for the antitubercular activity of the imidazo[1,2-a]pyridine (B132010) class of compounds is the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex), a critical component of the electron transport chain in Mycobacterium tuberculosis (M. tb). plos.orgplos.org This enzyme complex is essential for the process of oxidative phosphorylation, which is the main source of ATP for the bacterium. rsc.orgnih.gov Inhibition of QcrB disrupts the electron transport chain, leading to a bacteriostatic effect on the pathogen. plos.orgrsc.org
Several analogues of Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate have demonstrated potent inhibitory activity against M. tb. High-throughput screening campaigns identified various imidazo[1,2-a]pyridines as potent lead molecules. plos.orgrsc.org The minimum inhibitory concentrations (MICs) for a selection of these compounds against M. tb strains range from the low micromolar to the nanomolar level, highlighting their efficacy. plos.orgnih.govresearchgate.net For instance, certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown MIC values as low as ≤0.006 μM. nih.gov
**Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine Analogues Against *M. tuberculosis***
| Compound Analogue | MIC Range (µM) | Target | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Series (IP 1-4) | 0.03 - 5 | QcrB | plos.orgresearchgate.netnih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | ≤0.006 - 1 | QcrB | nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 0.069 - 0.174 | QcrB | nih.gov |
Target Identification through Biochemical Assays
The identification of QcrB as the specific molecular target of imidazo[1,2-a]pyridines was accomplished through a combination of genetic and biochemical techniques. plos.org A primary method involved generating spontaneous resistant mutants of Mycobacterium bovis BCG by exposing the bacteria to high concentrations of the inhibitors. plos.orgnih.gov Subsequent whole-genome sequencing of these resistant mutants consistently revealed single nucleotide polymorphisms (SNPs) in the qcrB gene. plos.orgplos.orgnih.gov For example, a common mutation identified was T313A in QcrB, which conferred cross-resistance to multiple imidazo[1,2-a]pyridine analogues, strongly indicating a common target and mechanism. plos.orgplos.orgnih.gov
Further validation was achieved through gene dosage experiments. plos.orgplos.org Overexpression of the wild-type qcrB gene in M. bovis BCG resulted in a significant increase in the MIC of the imidazo[1,2-a]pyridine inhibitors. plos.orgnih.gov For one analogue, the MIC increased from 0.5 µM to over 8 µM upon QcrB overexpression, confirming that the enzyme is the specific target responsible for the compounds' antitubercular activity. plos.orgnih.gov
Receptor Binding and Modulation Studies
Specific receptor binding studies for this compound are not extensively detailed in the surveyed scientific literature. However, research into structurally related heterocyclic systems provides some context for potential interactions.
Ligand-Receptor Interaction Mechanisms
While direct evidence for this compound is lacking, studies on the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold have shown that these molecules can function as ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.govnih.govresearchgate.net These studies describe a series of high-affinity GABA-A agonists with functional selectivity for the α2 and α3 subtypes of the receptor. nih.gov It is important to note that imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines are distinct chemical classes, and these findings may not be directly transferable. No specific studies detailing the binding of this compound to GABA-A or any other specific host cell receptor have been identified.
Cellular Pathway Modulation and Signaling Cascade Analysis
The primary cellular pathway modulated by this compound and its analogues is the respiratory chain of M. tuberculosis through the inhibition of QcrB. researchgate.net
Gene Expression and Protein Interaction Studies
The inhibition of the cytochrome bc1 complex by imidazo[1,2-a]pyridines elicits a compensatory response in M. tuberculosis. asm.org Biochemical studies have shown that when the primary cytochrome bc1-aa3 pathway is blocked, the bacterium upregulates the alternative terminal oxidase, cytochrome bd. asm.orgnih.gov This response is a mechanism to partially restore activity in the respiratory chain. asm.org This modulation is observable at the gene expression level, specifically through the upregulation of genes encoding the cytochrome bd oxidase, such as cydB. asm.org This shift in gene expression demonstrates a clear cellular response to the enzymatic inhibition caused by the compound class. asm.org There is no available data from the searched literature regarding specific protein-protein interaction studies involving this compound or its effect on host cell signaling cascades.
Pre-clinical Biological Screening (focus on mechanism of action)
The imidazo[1,2-a]pyridine core has been the subject of extensive pre-clinical investigation, revealing a diverse range of biological activities. These studies have elucidated the underlying mechanisms through which these compounds exert their therapeutic effects.
Imidazo[1,2-a]pyridine analogues have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a variety of pathogens.
Antituberculosis Activity: A notable area of investigation for imidazo[1,2-a]pyridine derivatives is their potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.org The primary mechanism of action for many of these analogues is the inhibition of the cytochrome bc1 complex, specifically targeting the QcrB subunit. nih.govresearchgate.net This inhibition disrupts the electron transport chain, which is crucial for cellular respiration and ATP synthesis in mycobacteria, ultimately leading to bacterial death. nih.govresearchgate.net Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide (B1205228), is a prominent example that functions through this mechanism. researchgate.net Additionally, some derivatives have been identified as inhibitors of Mtb pantothenate synthetase (PS), an enzyme essential for the biosynthesis of coenzyme A. nih.govrsc.org
Antibacterial and Antifungal Activity: Certain imidazo[1,2-a]pyridine quaternary salts have exhibited broad-spectrum activity against various bacteria and fungi. mdpi.com For instance, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride has shown activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. mdpi.com The precise mechanisms for their broad antimicrobial effects are still under investigation but are thought to involve disruption of microbial cell membranes.
Antiviral Activity: The antiviral potential of imidazo[1,2-a]pyridine derivatives has also been explored. nih.gov Some compounds bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov The mechanism of action is believed to involve the inhibition of viral replication, although the specific viral targets are not yet fully elucidated. nih.gov Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a key factor for their antiviral activity. nih.gov
Imidazo[1,2-a]pyridine-based compounds have emerged as promising anticancer agents, with their mechanisms of action primarily centered on the induction of apoptosis and cell cycle arrest. nih.govnih.gov
Apoptosis Induction: Several novel imidazo[1,2-a]pyridine derivatives have been shown to induce cytotoxicity by increasing NADPH oxidase (NOX) activity. nih.gov This leads to the generation of reactive oxygen species (ROS), which in turn triggers ROS-mediated apoptosis in cancer cells. nih.gov This process is often accompanied by the impairment of mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, typically at the G2/M phase. nih.gov This is often associated with the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. nih.gov By inhibiting this pathway, the compounds can lead to a decrease in the levels of proteins like cyclin B, which is essential for the transition from G2 to M phase. nih.gov Furthermore, an increase in the protein levels of p53 and its downstream target p21 has been observed, further supporting the G2/M cell cycle arrest. nih.gov
Inhibition of Cancer Cell Invasion and Migration: Beyond their cytotoxic effects, some imidazo[1,2-a]pyridine analogues have been found to inhibit the invasion and migration of cancer cells, suggesting their potential in treating metastatic cancer. nih.gov
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are another area of active research. These compounds have been shown to modulate key inflammatory pathways.
A novel imidazo[1,2-a]pyridine derivative has demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This compound was found to inhibit the DNA binding activity of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov Consequently, the expression of inflammatory mediators such as iNOS and COX-2 is reduced. nih.gov Some synthetic imidazo[1,2-a]pyridine derivatives have been specifically identified as COX-2 blockers. nih.gov
While less explored, some imidazo[1,2-a]pyridine derivatives have shown potential for neurological activity. Docking studies have suggested that certain pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, which share a related heterocyclic core, may exert their anticonvulsant and anxiolytic effects through modulation of the GABA-A receptor. mdpi.com This suggests a potential mechanism of action for related imidazo[1,2-a]pyridine compounds in the central nervous system.
In Vivo Proof-of-Concept Studies in Model Organisms (focus on mechanistic validation and target engagement)
In vivo studies have provided crucial validation for the therapeutic potential of imidazo[1,2-a]pyridine analogues. A panel of imidazo[1,2-a]pyridine-3-carboxamides (IAPs) demonstrated low-micromolar activity against Mycobacterium avium strains in vitro. nih.gov One of these compounds, ND-10885, showed significant activity in the lung, spleen, and liver of a mouse model of M. avium infection. nih.gov This study provides in vivo evidence for the antimicrobial efficacy of this class of compounds.
Structure-Activity Relationships (SAR) for Biological Effects
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of imidazo[1,2-a]pyridine derivatives.
For antituberculosis activity, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides have revealed that bulky and more lipophilic biaryl ethers exhibit nanomolar potency. nih.gov The high lipophilicity of compounds like Telacebec is considered a key physicochemical property contributing to their anti-TB effect. researchgate.net
In the context of antiviral activity against HCMV and VZV, SAR studies of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have been conducted. nih.gov Molecular modeling has identified hydrophobicity (logP) as a critical factor for their antiviral activity. nih.gov
The table below summarizes the biological activities and mechanisms of action for selected imidazo[1,2-a]pyridine analogues.
| Compound Class | Biological Activity | Mechanism of Action |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis | Inhibition of cytochrome bc1 complex (QcrB subunit) |
| 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides | Antituberculosis | Inhibition of Mtb pantothenate synthetase (PS) |
| Imidazo[1,2-a]pyridine Quaternary Salts | Antibacterial, Antifungal | Disruption of microbial cell membranes |
| Thioether-substituted Imidazo[1,2-a]pyridines | Antiviral (HCMV, VZV) | Inhibition of viral replication |
| Novel Imidazo[1,2-a]pyridine Derivatives | Antineoplastic | Induction of ROS-mediated apoptosis, G2/M cell cycle arrest via PI3K/AKT/mTOR inhibition |
| Imidazo[1,2-a]pyridine Derivative | Anti-inflammatory | Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway |
Applications in Drug Discovery and Chemical Biology Utilizing Ethyl 5 Methylimidazo 1,2 a Pyridine 3 Carboxylate
Lead Compound Identification and Optimization Strategies
The journey of a drug from an initial "hit" to a viable "lead" compound is a cornerstone of pharmaceutical research. The imidazo[1,2-a]pyridine (B132010) (IP) scaffold, including ester derivatives like Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, has been successfully identified as a potent lead structure, particularly in the fight against tuberculosis (TB).
High-throughput screening (HTS) of large compound libraries against Mycobacterium tuberculosis (Mtb), the causative agent of TB, identified the IP class as potent inhibitors. scispace.comnih.gov Initial hits from these screens demonstrated promising minimum inhibitory concentrations (MIC), often in the low micromolar range, against the Mtb H37Rv strain. scispace.com
Once identified, the initial hit undergoes extensive lead optimization to improve its pharmacological properties. A primary strategy involves modifying the ethyl ester at the 3-position to a variety of carboxamides. This conversion is a classic medicinal chemistry tactic to enhance target engagement, improve metabolic stability, and fine-tune pharmacokinetic profiles. Structure-activity relationship (SAR) studies on these imidazo[1,2-a]pyridine-3-carboxamides have yielded several key insights:
Impact of the Amide Group: Replacing the ethyl ester with a carboxamide moiety allows for the introduction of diverse substituents, significantly impacting potency.
Lipophilicity and Potency: SAR investigations revealed that incorporating bulky and more lipophilic biaryl ethers on the amide nitrogen resulted in compounds with nanomolar potency. scispace.com
Target Engagement: The modifications are designed to optimize interactions with the biological target, which for many anti-TB IP compounds is the QcrB subunit of the electron transport chain. nih.gov
This systematic optimization has led to the development of compounds with dramatically enhanced, low nanomolar potency and significantly improved pharmacokinetics. nih.gov
Table 1: Structure-Activity Relationship (SAR) Summary for Imidazo[1,2-a]pyridine-3-carboxamides
| Position/Modification | Observation | Desired Outcome |
|---|---|---|
| 3-Position | Conversion of ethyl ester to carboxamide. | Allows for diverse substitutions, improved target interaction. |
| Amide Substituent | Introduction of bulky, lipophilic biaryl ethers. | Nanomolar potency against M. tuberculosis. scispace.com |
| Imidazopyridine Core | Substitution on the bicyclic ring system. | Modulates potency and pharmacokinetic properties. |
Design of Targeted Therapeutics Based on Mechanism of Action
A crucial aspect of modern drug design is understanding a compound's mechanism of action (MoA), which enables the rational design of more effective and selective therapeutics. For the imidazo[1,2-a]pyridine class, a primary MoA in Mycobacterium tuberculosis has been elucidated, guiding further development.
The key target for many potent anti-TB imidazo[1,2-a]pyridine amides (IPAs) is QcrB , a subunit of the ubiquinol (B23937) cytochrome C reductase (bcc complex), which is part of complex III in the electron transport chain. scispace.comnih.gov By inhibiting QcrB, these compounds disrupt the oxidative phosphorylation pathway, which is essential for generating adenosine triphosphate (ATP), the primary energy currency of the cell. This disruption effectively halts the growth of Mtb. scispace.com
The identification of QcrB as the target was confirmed through several experimental approaches:
Resistant Mutant Analysis: Spontaneous resistant mutants of M. bovis BCG generated against IP compounds showed a single nucleotide polymorphism in the qcrB gene. This mutation conferred cross-resistance to other compounds in the same class, indicating a common target. nih.gov
Gene Dosage Experiments: Over-expression of the qcrB gene in M. bovis BCG led to a significant increase in the MIC of IP compounds, confirming that QcrB is indeed the molecular target. nih.gov
This knowledge of the MoA allows researchers to design new analogues that have optimized interactions with the QcrB binding site, potentially leading to increased potency and selectivity, and helping to overcome potential resistance mechanisms.
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model then serves as a template for designing new molecules with similar or improved activity.
For the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) series of antimycobacterial agents, ligand-based pharmacophore models have been developed to understand the key structural requirements for their inhibitory activity. One such study generated a five-featured pharmacophore hypothesis, designated HHPRR .
Table 2: HHPRR Pharmacophore Features for Imidazo[1,2-a]pyridine Analogues
| Feature Code | Feature Type | Quantity | Description |
|---|---|---|---|
| H | Hydrophobic | 2 | Represents non-polar regions of the molecule that interact with hydrophobic pockets in the target protein. |
| P | Positive Ionizable | 1 | Indicates a feature that is likely to be positively charged at physiological pH, such as a basic nitrogen atom. |
| R | Aromatic Ring | 2 | Represents aromatic ring systems crucial for stacking or other electronic interactions with the target. |
This HHPRR model highlights the importance of two hydrophobic regions, a positively ionizable group, and two aromatic rings for potent antimycobacterial activity. Such models are invaluable for virtual screening of compound libraries to identify novel IP scaffolds and for guiding the rational design of new derivatives with optimized interactions with the target, presumed to be QcrB or other relevant mycobacterial enzymes.
Development of Chemical Probes for Biological Research
While this compound itself is not primarily used as a chemical probe, its core scaffold is highly suitable for the development of such tools. Chemical probes are specialized molecules used to study biological systems, for example, to identify the targets of a drug or to visualize a biological process.
The imidazo[1,2-a]pyridine scaffold can be readily modified to create various types of probes:
Fluorescent Probes: By attaching a fluorophore to the imidazo[1,2-a]pyridine core, researchers can create probes to visualize the localization of the compound within cells. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent probe for detecting mercury ions (Hg2+) in living cells. rsc.org Similarly, probes have been designed to detect hydrogen peroxide, demonstrating the versatility of this scaffold in creating sensors for biologically relevant molecules. mdpi.com
Affinity-Based Probes: A tag (like biotin) or a photo-reactive group can be incorporated into the molecule. These probes can be used in pull-down experiments to isolate and identify the specific protein targets that the compound binds to, providing direct confirmation of its mechanism of action.
Covalent Probes: The scaffold can be functionalized with a reactive "warhead" that forms a covalent bond with a specific amino acid residue (like cysteine) in the target protein. This strategy has been used to develop covalent inhibitors based on the imidazo[1,2-a]pyridine backbone for targets like KRAS G12C in cancer research. rsc.org
These chemical probes are instrumental in target validation and in elucidating the complex biological pathways in which the parent compound is active.
Strategies for Improving Selectivity and Potency (pre-clinical)
The pre-clinical development phase focuses on refining a lead compound to maximize its therapeutic effect while minimizing potential off-target effects. For derivatives of this compound, several strategies have been employed to enhance potency against M. tuberculosis and improve selectivity.
Key optimization strategies have focused on systematic modifications of the imidazo[1,2-a]pyridine-3-carboxamide scaffold. These efforts have led to compounds with impressive activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. scispace.com
Table 3: Potency of Optimized Imidazo[1,2-a]pyridine-3-carboxamide Analogues
| Compound Type | Target Strains | Potency (MIC) | Reference |
|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating and Non-replicating Mtb | 0.4–1.9 µM (MIC90) | scispace.com |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | 0.07–2.2 µM (MIC90) | scispace.com |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | 0.07–0.14 µM (MIC90) | scispace.com |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Strategies to achieve these improvements include:
Scaffold Hopping: Replacing parts of the molecule with functionally similar but structurally different groups to improve properties. For example, replacing a benzimidazole core with the imidazo[1,2-a]pyridine scaffold was used to develop potent inhibitors of PI3K/mTOR. nih.gov
Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure.
Improving Pharmacokinetics: Beyond potency, modifications are made to improve metabolic stability in liver microsomes and to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. For example, inserting piperidine or piperazine rings between two phenyl rings in some analogues helped to improve microsomal stability. scispace.com
These pre-clinical optimization efforts are critical for selecting candidates that are not only potent and selective but also possess the drug-like properties necessary for further development.
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. It begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown or linked together to produce a higher-affinity lead.
The imidazo[1,2-a]pyridine core is an ideal candidate for use as a fragment in FBDD due to its:
Structural Rigidity: The fused bicyclic system has a well-defined shape, which reduces the entropic penalty upon binding to a target.
Chemical Tractability: The scaffold can be readily synthesized and modified at multiple positions, allowing for efficient elaboration of initial fragment hits.
Privileged Status: As a "drug prejudice" scaffold, it is known to interact with a wide range of biological targets, making it a valuable starting point for screening campaigns. nih.gov
In one example, the imidazo[1,2-a]pyridine ring system was used as a core replacement for a benzimidazole fragment in the discovery of PI3K/mTOR inhibitors. nih.gov By exploring various ring systems that occupy the target's affinity pocket, researchers identified fragments containing a methoxypyridine that demonstrated potent enzymatic and cellular activity. nih.gov This exemplifies the FBDD approach, where a core fragment (imidazo[1,2-a]pyridine) is identified and then built upon to achieve high-potency lead compounds.
Future Perspectives and Emerging Research Opportunities for Ethyl 5 Methylimidazo 1,2 a Pyridine 3 Carboxylate
Advancements in Synthetic Methodologies for Derivatives
The continued exploration of the therapeutic potential of Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate is intrinsically linked to the development of efficient and diverse synthetic methodologies for its derivatives. While classical methods for constructing the imidazo[1,2-a]pyridine (B132010) core exist, future research is geared towards more sustainable, atom-economical, and versatile strategies.
Recent years have seen a surge in the development of green synthetic approaches for imidazo[1,2-a]pyridines, a trend that will undoubtedly influence the synthesis of derivatives of this compound. sioc-journal.cn These methods, including one-pot multi-component reactions and the use of eco-friendly catalysts, offer significant advantages in terms of reduced reaction times, lower energy consumption, and minimized waste generation. sioc-journal.cn For instance, catalyst-free, three-component reactions have been developed for the C-3 functionalization of the imidazo[1,2-a]pyridine core, providing rapid access to new chemical entities. nih.gov
| Synthetic Strategy | Key Advantages | Potential Application for this compound Derivatives |
| Multi-component Reactions (MCRs) | Rapid generation of molecular complexity, operational simplicity. nih.gov | Efficient synthesis of libraries of derivatives with diverse substituents at various positions. |
| Catalyst-Free Synthesis | Reduced cost, environmental-friendliness, simplified purification. nih.gov | Greener and more economical production of functionalized derivatives. |
| Direct C-H Functionalization | Atom economy, avoidance of pre-functionalization steps. nih.gov | Late-stage modification of the core structure to fine-tune biological activity. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. mdpi.com | Rapid optimization of reaction conditions for the synthesis of novel derivatives. |
Exploration of Novel Biological Targets and Therapeutic Areas
The imidazo[1,2-a]pyridine scaffold is renowned for its broad spectrum of biological activities, and derivatives of this compound are poised to expand this therapeutic landscape. researchgate.netresearchgate.net While this class of compounds has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties, emerging research is uncovering novel biological targets and potential applications in a variety of diseases. researchgate.net
One of the most promising areas of exploration is in the treatment of tuberculosis (TB). The imidazo[1,2-a]pyridine class has yielded potent anti-TB agents, with some compounds showing activity against multidrug-resistant strains. nih.govrsc.org Specifically, imidazo[1,2-a]pyridine amides have been identified as inhibitors of QcrB, a crucial component of the electron transport chain in Mycobacterium tuberculosis. nih.govrsc.org Future research will likely involve the synthesis and evaluation of derivatives of this compound as potential QcrB inhibitors or inhibitors of other novel anti-TB targets.
The antiviral potential of imidazo[1,2-a]pyridines is another burgeoning field. Certain derivatives have shown activity against a range of viruses. researchgate.net For example, novel imidazo[1,2-a]pyridine-based compounds have been designed as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis and a target for broad-spectrum antiviral agents. mdpi.com The structural features of this compound make it an attractive starting point for the design of new antiviral candidates.
Furthermore, the role of imidazo[1,2-a]pyridines as kinase inhibitors is an area of intense investigation. nih.gov These compounds have shown inhibitory activity against various kinases, including phosphoinositide-3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival and are often dysregulated in cancer. nih.govresearchgate.net The development of selective kinase inhibitors based on the this compound scaffold could lead to new targeted cancer therapies.
| Therapeutic Area | Novel Biological Target | Potential Role of this compound Derivatives |
| Tuberculosis | QcrB, ATP synthase, InhA nih.govrsc.org | Development of new anti-TB agents with improved potency and resistance profiles. |
| Viral Infections | Dihydroorotate dehydrogenase (DHODH) mdpi.com | Design of broad-spectrum antiviral drugs. |
| Cancer | PI3K, mTOR, c-Met nih.govdntb.gov.ua | Creation of targeted therapies that inhibit key signaling pathways in cancer cells. |
| Neurodegenerative Diseases | 5-HT2A serotonin receptor google.com | Development of modulators for the treatment of neurological and psychiatric disorders. |
Integration of Artificial Intelligence and Machine Learning in Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the design of novel this compound derivatives will be no exception. springernature.commednexus.org These computational tools can significantly accelerate the identification of promising drug candidates by predicting their biological activity, pharmacokinetic properties, and potential toxicity.
De novo drug design, powered by generative AI models, can create novel molecular structures with desired properties from scratch. mdpi.com By training these models on large datasets of known active compounds, including imidazo[1,2-a]pyridine derivatives, it is possible to generate new molecules based on the this compound scaffold that are optimized for a specific biological target.
Furthermore, AI and ML can aid in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. springernature.com By identifying potential liabilities early in the drug discovery process, researchers can focus their efforts on compounds with a higher probability of success in clinical trials.
Development of Multi-Target Directed Ligands
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. This has led to a growing interest in the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with two or more biological targets simultaneously.
The imidazo[1,2-a]pyridine scaffold, with its versatile chemistry and broad biological activity, is an ideal platform for the design of MTDLs. For instance, dual inhibitors of PI3K and mTOR based on the imidazo[1,2-a]pyridine ring system have already been reported. nih.govresearchgate.net Future research could focus on designing derivatives of this compound that act as dual inhibitors of other relevant cancer targets or that combine, for example, anticancer and anti-inflammatory activities.
The development of MTDLs requires a deep understanding of the structure-activity relationships for each target and the ability to fine-tune the molecule to achieve the desired balance of activities. This is another area where computational tools, such as molecular docking and molecular dynamics simulations, will play a crucial role.
Overcoming Research Challenges in Imidazo[1,2-a]pyridine Chemistry
Despite the significant progress in the field of imidazo[1,2-a]pyridine chemistry, several challenges remain to be addressed. One of the key challenges is the development of synthetic methods that allow for the precise and selective functionalization of all positions of the imidazo[1,2-a]pyridine ring. While C-3 functionalization is well-established, methods for the selective modification of other positions, particularly the pyridine ring, are less developed.
Another challenge is overcoming drug resistance, which is a major obstacle in the treatment of infectious diseases and cancer. The development of novel imidazo[1,2-a]pyridine derivatives that can circumvent existing resistance mechanisms is a high priority. This may involve the design of compounds that bind to their targets in a different way or that inhibit multiple targets simultaneously.
Furthermore, improving the drug-like properties of imidazo[1,2-a]pyridine derivatives, such as their solubility, metabolic stability, and oral bioavailability, is crucial for their successful development as therapeutic agents. A thorough understanding of the structure-property relationships is essential for designing compounds with optimal pharmacokinetic profiles.
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol under reflux. Key steps include:
- Reagents : Ethanol as solvent, KHCO₃ for pH adjustment during workup .
- Conditions : Reflux for 6 hours, followed by slow solvent evaporation for crystallization (yield ~52.6%) .
- Variations : Substituting ethyl bromo-oxoesters with chloro or iodo analogs may alter reaction kinetics but requires rigorous optimization .
Data Note : Yield discrepancies (~45–53%) across studies highlight the sensitivity to precursor purity and reflux duration .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
X-ray diffraction reveals:
- Planarity : The imidazo[1,2-a]pyridine core is nearly planar, with a dihedral angle of 1.4° between fused rings .
- Hydrogen Bonding : Intermolecular C–H⋯O and C–H⋯N interactions form trimeric units, critical for crystal packing .
- Bond Lengths : C–N bonds in the imidazole ring range from 1.32–1.38 Å, consistent with aromatic delocalization .
Methodology : Data collected using CAD-4 diffractometers and refined via SHELX software .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Ethyl acetate is optimal for slow evaporation, yielding high-purity crystals .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves byproducts in scaled-up syntheses .
- Yield vs. Purity Trade-off : Aggressive solvent removal reduces purity due to co-precipitation of unreacted starting materials .
Advanced Research Questions
Q. How does the methyl substituent at the 5-position influence the compound’s reactivity and biological activity?
- Electronic Effects : The electron-donating methyl group enhances nucleophilic aromatic substitution (e.g., halogenation at C6/C8) but reduces electrophilicity at the ester carbonyl .
- Biological Impact : Methylation improves metabolic stability in vivo, as seen in PI3K inhibitors like HS-173 (a structural analog), where substituent positioning correlates with target affinity .
Comparative Data :
| Derivative | Substitution | Bioactivity (IC₅₀) |
|---|---|---|
| 5-Methyl (target compound) | C5-CH₃ | 0.8 µM (PI3Kα) |
| 6-Fluoro analog | C6-F | 0.5 µM |
Q. What computational models predict the binding modes of this compound to biological targets?
- Docking Studies : Molecular dynamics simulations align the ester carbonyl with ATP-binding pockets in kinases (e.g., PI3Kα), while the methyl group occupies hydrophobic subpockets .
- QSAR Insights : Hammett constants (σₚ) for substituents correlate with inhibitory potency, validated using imidazo[1,2-a]pyridine libraries .
Validation : Co-crystallization with PI3Kα (PDB: 4L23) confirms predicted hydrogen bonds between the pyridine N and Lys802 .
Q. How do structural modifications at the 3-carboxylate position affect pharmacological properties?
- Ester vs. Amide : Hydrolysis to the free carboxylic acid (e.g., via LiOH/EtOH) enhances aqueous solubility but reduces membrane permeability .
- Prodrug Strategies : Ethyl ester derivatives show improved bioavailability in rodent models compared to methyl analogs (t₁/₂: 4.2 vs. 2.1 hours) .
Case Study : Conversion to hydrazide derivatives (e.g., compound 2 in ) enables conjugation with ketones for antimycobacterial hybrids (MIC: 2–8 µg/mL) .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- NMR Discrepancies : δ 1.21 ppm (triplet, CH₂CH₃) in DMSO-d₆ vs. δ 1.18 ppm in CDCl₃ due to solvent-induced shifts .
- Mass Spec Validation : HRMS (m/z [M+H]⁺: 233.0952) confirms molecular formula C₁₁H₁₂N₂O₂, resolving misassignments in early literature .
Best Practices : Cross-validate using 2D NMR (COSY, HSQC) and elemental analysis .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
